5-(tert-Butoxycarbonyl)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

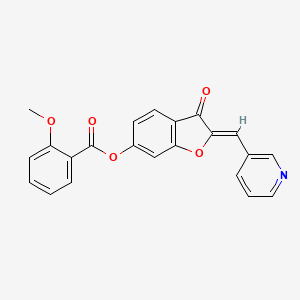

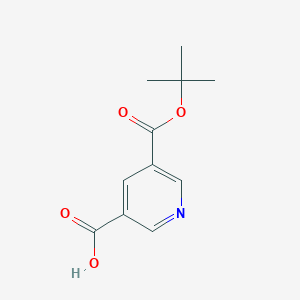

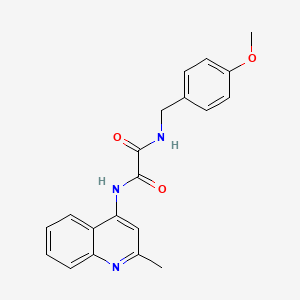

5-(tert-Butoxycarbonyl)nicotinic acid is a chemical compound with the molecular formula C11H14N2O4 . The IUPAC name for this compound is 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

Novel Herbicide Development

Research has shown that derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, exhibit significant herbicidal activity against certain weeds. This suggests that 5-(tert-Butoxycarbonyl)nicotinic acid could be a precursor in the synthesis of these compounds, offering a natural-product-based approach to weed management in agriculture. The structure-activity relationships derived from these studies could guide the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Lipid-modifying Effects and Receptors

Nicotinic acid, a key component in the structure of this compound, has been known for its lipid-lowering effects, particularly through the inhibition of lipolysis in adipose tissue. This action is mediated by specific G-protein-coupled receptors, such as PUMA-G/HM74 in humans, which are highly expressed in adipose tissue. The binding of nicotinic acid to these receptors results in decreased lipolysis and has implications for treating dyslipidemia (S. Tunaru et al., 2003). Further research identified HM74A as a high-affinity receptor for nicotinic acid, highlighting its role in the drug's mechanism of action and opening avenues for the development of more effective dyslipidemia treatments (A. Wise et al., 2003).

Atherosclerosis Prevention

Nicotinic acid has also been demonstrated to inhibit the progression of atherosclerosis independently of its lipid-modifying effects, through the activation of the GPR109A receptor on immune cells. This finding underscores the potential of nicotinic acid and its derivatives in treating atherosclerosis by leveraging its anti-inflammatory effects on immune cells, apart from its conventional lipid-lowering properties (Martina Lukasova et al., 2011).

Industrial Applications

On the industrial front, nicotinic acid, closely related to this compound, is vital in food, pharmaceutical, and biochemical industries. The search for greener production methods of nicotinic acid highlights the environmental and economic importance of developing sustainable production technologies. This effort aligns with the broader goals of green chemistry, aiming to reduce environmental impact while meeting industrial needs (Dawid Lisicki et al., 2022).

作用機序

Mode of Action

The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the BOC group in 5-(tert-Butoxycarbonyl)nicotinic acid could potentially be removed under certain conditions, releasing the active nicotinic acid moiety.

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-4-7(9(13)14)5-12-6-8/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBHLCNFHSXYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)

![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2868744.png)